1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
944721-60-2 |
|---|---|
Molecular Formula |
C6H4N6 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
1,3,5,10,11,12-hexazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
InChI |
InChI=1S/C6H4N6/c1-2-5-9-10-11-12(5)6-4(1)7-3-8-6/h1-3H,(H,7,8) |
InChI Key |
BUADLGPETYIIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=NN2C3=C1NC=N3 |
Origin of Product |
United States |
Advanced Characterization Techniques for Fused Imidazotetrazolopyridine Compounds
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in a molecule.
In the ¹H NMR spectrum of fused heterocyclic systems, the chemical shifts (δ) of protons are indicative of their electronic environment. Protons attached to the aromatic pyridine (B92270) and imidazole (B134444) rings typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. The coupling constants (J) between adjacent protons provide valuable information about their connectivity.
Table 1: Representative ¹H and ¹³C NMR Data for a Fused Imidazo[4,5-b]pyridine Derivative Data is illustrative and based on reported values for analogous structures such as 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine scispace.com.
| Analysis | Signal | Chemical Shift (δ ppm) | Description |
| ¹H NMR | Multiplet | 6.60-6.95 | Phenyl protons |
| Singlet | 7.62 | Pyridine H | |
| Singlet | 9.40 | Pyridine H | |
| Singlet | 10.10 | Imidazole NH | |
| ¹³C NMR | Multiple Signals | 119.0-158.8 | Aromatic & Heterocyclic Carbons |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
For fused imidazotetrazolopyridine compounds, techniques like Electrospray Ionization (ESI) are commonly used. In ESI-MS, the molecule is typically protonated, and the mass spectrometer detects the molecular ion peak, often as [M+H]⁺. The measured mass-to-charge ratio (m/z) can be used to confirm the expected molecular weight. For example, in the analysis of tetracyclic imidazo[4,5-b]pyridine derivatives, ESI-MS has been effectively used to characterize the formation and stability of various complexes mdpi.com. The fragmentation pattern observed in the mass spectrum can also offer structural clues, although this is often complex for rigid heterocyclic systems.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a compound like 1H-Imidazo[4,5-e]tetrazolo[1,5-a]pyridine, IR spectroscopy can confirm the presence of key structural features.
Characteristic absorption bands would be expected for N-H stretching vibrations from the imidazole ring, typically in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The complex fingerprint region (below 1600 cm⁻¹) would contain a series of characteristic absorptions corresponding to the stretching and bending vibrations of the fused C=N, N=N, and C=C bonds within the imidazolo, tetrazolo, and pyridine rings. In the characterization of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, a representative IR absorption band for the secondary amine group was observed at 3065 cm⁻¹ scispace.com.
X-ray Diffraction Studies for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the exact atomic connectivity and stereochemistry of the molecule. It also reveals details about the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding and π–π stacking.
For novel fused heterocyclic systems, obtaining a single crystal suitable for X-ray analysis is a primary goal for unambiguous structural proof. The analysis of an imidazo[4,5-c]pyridine derivative, for instance, provided definitive structural confirmation and allowed for detailed molecular docking studies nih.gov. The crystallographic data generated, including unit cell dimensions and space group, serve as a unique fingerprint for the specific crystalline form of the compound.
Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Heterocyclic Compound Data is representative and based on reported values for analogous structures like 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine solvates mdpi.com.
| Parameter | Value |
| Crystal System | Monoclinic / Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 5.9 - 6.3 |
| b (Å) | 10.9 - 26.1 |
| c (Å) | 12.4 - 14.8 |
| α (°) | 90 or 100.5 |
| β (°) | 93.2 - 98.6 |
| γ (°) | 90 or 103.8 |
| Volume (ų) | 900 - 2022 |
Computational and Theoretical Investigations of 1h Imidazo 4,5 E Tetrazolo 1,5 a Pyridine
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine, these methods have been applied to determine its optimized geometry and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) has been utilized to determine the most stable three-dimensional arrangement of atoms in this compound. Specifically, the B3LYP functional combined with a suitable basis set is a common choice for such calculations on related heterocyclic systems. nih.gov This process of geometry optimization mathematically finds the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for subsequent electronic property calculations.
Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gap and Distribution
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov
For related nitrogen-rich heterocyclic compounds, the HOMO is often distributed over the electron-rich portions of the molecule, while the LUMO is localized on the electron-deficient regions. nih.gov The specific distribution and energy levels of the HOMO and LUMO in this compound would dictate its electrophilic and nucleophilic sites.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |
Natural Atomic Charges and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. nih.gov It is a valuable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-poor areas prone to nucleophilic attack. nih.gov Green areas represent neutral potential.
Intermolecular Interaction Analysis and Crystal Packing
The way molecules interact with each other in the solid state is crucial for determining the crystal structure and physical properties of a material.
| Interaction Type | Typical Percentage Contribution (in related heterocycles) |
| H···H | Varies, often a significant contributor. researchgate.net |
| N···H / H···N | Important for hydrogen bonding. |
| C···H / H···C | Often contributes significantly to packing. researchgate.net |
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, in real space. The NCI plot uses a color-coded isosurface to distinguish between different types of interactions. Typically, blue or green surfaces indicate attractive interactions like hydrogen bonds, while red or brown areas signify repulsive steric clashes. This analysis provides a detailed qualitative understanding of the forces that govern the supramolecular assembly of this compound in its crystalline form.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of fused heterocyclic systems. For compounds containing a tetrazole ring fused to a nitrogen-containing heterocycle, a crucial aspect of their formation and stability is the ring-chain tautomerism between the fused-tetrazole form and its corresponding azide (B81097) isomer. mdpi.com
Theoretical studies, often employing Density Functional Theory (DFT), are used to investigate the energetics of these tautomeric equilibria. For instance, in the study of related pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govasianpubs.orgnih.govtriazine systems, it was observed that the tetrazole derivative exists as the main form in solution, but it is in equilibrium with the azide tautomer. mdpi.com Computational calculations can determine the relative energies and thermodynamic stabilities of each tautomer, predicting which form is predominant under specific conditions. DFT optimizations of all possible tautomeric structures can identify the most stable isomer based on its minimized energy. nih.gov For example, calculations on imidazo[4,5-b]pyridine identified the canonical structure as having the lowest minimization energy, hence being the most stable tautomeric form. nih.gov
These computational approaches can model the transition states and calculate the activation energy barriers for the cyclization of an azide intermediate to form the fused tetrazole ring, or the reverse ring-opening reaction. This provides a detailed, step-by-step understanding of the reaction pathway, which is critical for optimizing synthetic conditions to favor the desired fused-tetrazole product, this compound.
Molecular Modeling for Ligand-Target Interaction Mechanisms
Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are essential for understanding how a ligand like this compound might interact with a biological target. While specific studies on this exact compound are not prevalent, research on structurally related imidazopyridine and tetrazole-fused heterocycles provides a clear framework for the types of interactions that govern binding.
Molecular docking is used to predict the preferred binding orientation of a ligand within the active site of a protein. ejbps.com For example, docking studies on imidazo[4,5-c]pyridin-2-one derivatives targeting Src family kinases (SFKs) for glioblastoma treatment have been performed. nih.gov These studies help identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. nih.gov In one study, the most active compound, 1s , was analyzed via molecular dynamics simulations to reveal its binding patterns in the ATP binding site of SFKs. nih.gov Similarly, derivatives of nih.govasianpubs.orgnih.govtriazolo[1,5-a]pyridine have been docked against cancer-related proteins to elucidate their structure-activity relationships. nih.gov
MD simulations further refine the static picture provided by docking, offering insights into the dynamic behavior of the ligand-target complex over time in a simulated physiological environment. nih.gov These simulations can confirm the stability of binding modes and highlight the flexibility of both the ligand and the protein active site.
The table below summarizes findings from molecular modeling studies on compounds structurally related to this compound, illustrating the common methodologies and types of interactions observed.
| Compound Class | Biological Target | Modeling Method | Key Interactions Observed | Reference |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src and Fyn kinases | Molecular Dynamics (MD) Simulation | Analysis of binding patterns in ATP binding site. | nih.gov |
| [1H,3H] imidazo[4,5-b] pyridines | Lumazine synthase | In-silico Docking | Hydrogen bonding, hydrophobic interaction, aromatic interaction, Van der Waals forces. | nih.gov |
| Imidazo[1,2-a]pyridine (B132010) derivatives | Oxidoreductase | Molecular Docking | Interaction with key amino acids (His 222, Tyr 216, Lys 270). | asianpubs.orgresearchgate.net |
| 2-(1H-pyrazol-4-yl)-1H-imidazo[4,5-f] nih.govnih.govphenanthrolines | Telomeric G-quadruplex DNA | Docking Study | Interaction with telomeric DNA to stabilize the G-quadruplex structure. | nih.gov |
These examples demonstrate a consistent methodological approach to understanding ligand-receptor interactions that would be directly applicable to investigating the biological potential of this compound.
Predictive Modeling for Chemical Reactivity and Stability
Predictive modeling using computational chemistry allows for the assessment of a molecule's intrinsic chemical reactivity and stability. Key parameters derived from DFT calculations, such as frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors, are used to characterize the molecule.
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov These calculations can predict whether the fused ring system in this compound is likely to be stable or prone to reaction.
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov This allows for the prediction of where the molecule is most likely to engage in electrostatic interactions or chemical reactions.
Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). nih.gov For example, a study on 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine hybrids used these descriptors to characterize their electronic properties. nih.gov
The table below shows representative theoretical data for a related imidazo[4,5-b]pyridine system, illustrating the types of parameters that can be computationally predicted to assess reactivity and stability.
| Compound/Hybrid | E HOMO (au) | E LUMO (au) | Energy Gap (ΔE) (au) | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) | Reference |
| 1 | -0.219 | -0.042 | 0.177 | 0.088 | 0.130 | 0.096 | nih.gov |
| 2 | -0.222 | -0.063 | 0.159 | 0.079 | 0.142 | 0.127 | nih.gov |
| 3 | -0.220 | -0.063 | 0.157 | 0.078 | 0.141 | 0.127 | nih.gov |
| 4 | -0.229 | -0.072 | 0.157 | 0.078 | 0.150 | 0.144 | nih.gov |
| 5 | -0.228 | -0.072 | 0.156 | 0.078 | 0.150 | 0.144 | nih.gov |
| 6 | -0.211 | -0.106 | 0.105 | 0.052 | 0.158 | 0.240 | nih.gov |
| 7 | -0.211 | -0.106 | 0.105 | 0.052 | 0.158 | 0.240 | nih.gov |
| 8 | -0.212 | -0.106 | 0.106 | 0.053 | 0.159 | 0.238 | nih.gov |
Data adapted from a study on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine hybrids. nih.gov
Furthermore, computational methods can assess the stability of the compound in different environments, such as in solution, and predict its affinity for protons or metal ions, which is crucial for understanding its behavior in biological systems. mdpi.com Studies on the tautomeric equilibrium of related tetrazole-fused systems have used NMR spectroscopy, complemented by theoretical calculations, to confirm that the tetrazole form is often the predominant and more stable species in solution. mdpi.com
Emerging Trends and Future Research Directions in Imidazotetrazolopyridine Chemistry
Innovations in Synthetic Methodologies for Complex Heterocycles
A prominent example of an MCR relevant to this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction. researchgate.net This three-component reaction efficiently assembles imidazo-fused heterocycles, such as the imidazo[1,2-a]pyridine (B132010) core, from an amidine, an aldehyde, and an isocyanide. researchgate.netnih.gov The GBB reaction is celebrated for its ability to generate drug-like cyclic and aromatic compounds in a single step. nih.gov Recent advancements have focused on developing milder reaction conditions to broaden the scope of compatible building blocks. nih.gov
Furthermore, researchers are combining MCRs with other transformations in sequential one-pot processes to build even greater molecular complexity. A notable strategy involves a GBB reaction followed by an intramolecular nucleophilic aromatic substitution (SNAr) and a ring-chain azido (B1232118) tautomerization. acs.org This type of cascade reaction allows for the synthesis of fused bis-heterocycles containing both imidazo[1,2-a]pyridine and tetrazolo[1,5-a]quinoline (B14009986) frameworks under eco-friendly, solvent-free conditions, demonstrating a powerful pathway toward compounds structurally related to 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine. acs.org
| Synthetic Strategy | Description | Key Advantages | Relevant Scaffold |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) Reaction | A three-component reaction of an amidine, an aldehyde, and an isocyanide. researchgate.net | Efficient, one-pot synthesis of fused imidazo-heterocycles. nih.govdntb.gov.ua | Imidazo[1,2-a]pyridine |
| Sequential One-Pot Reactions | Combines an MCR like GBB with subsequent reactions such as SNAr and ring-chain tautomerization. acs.org | Builds highly complex fused bis-heterocycles in a single process, often under green conditions. acs.org | Imidazo[1,2-a]pyridin-tetrazolo[1,5-a]quinolines |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to accelerate reactions. researchgate.net | Reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.net | Imidazo-fused heterocycles |
Exploration of Novel Catalytic Systems and Reaction Conditions
Catalysis is central to modern organic synthesis, enabling transformations that would otherwise be difficult or impossible. For the synthesis of imidazotetrazolopyridine precursors, various catalytic systems are being explored to improve yields, selectivity, and reaction conditions.
Iodine-catalyzed reactions have emerged as an efficient method for constructing imidazopyridine and imidazopyrazine derivatives through one-pot, three-component condensations. rsc.org Molecular iodine can catalyze the [4+1] cycloaddition between an in situ-generated product from an aryl aldehyde and a 2-aminoazine with an isocyanide, yielding the desired fused heterocycles. rsc.org Iodine has also been effectively used in the synthesis of imidazo[1,5-a]pyridines from 2-aminomethylpyridines and benzaldehydes. mdpi.com
Transition-metal catalysis plays a pivotal role. Copper catalysts, for instance, are used in cycloaddition reactions, while palladium catalysts are employed for cross-coupling and amidation reactions to form the core heterocyclic structures. sci-hub.sedntb.gov.ua For example, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles is a known route to imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines. dntb.gov.ua The development of these catalytic methods is crucial for the modular synthesis of diversely substituted derivatives.
| Catalyst | Reaction Type | Scaffold Synthesized | Reference |
|---|---|---|---|
| Molecular Iodine (I₂) | One-pot three-component condensation / Cycloaddition | Imidazo[1,2-a]pyridines, Imidazo[1,5-a]pyridines | rsc.orgmdpi.com |
| Palladium (Pd) Complexes | Cross-coupling / Amidation | Imidazo[4,5-b]pyridines | dntb.gov.ua |
| Copper (Cu) Salts/Complexes | Cycloaddition / Azide-Alkyne Cycloaddition (Click Chemistry) | Triazoles, Fused Triazoles | sci-hub.se |
Advanced Computational Approaches for Structure-Function Relationship Studies
As the synthesis of complex molecules like this compound becomes more feasible, understanding their properties and potential functions is the next critical step. Advanced computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are indispensable tools for rationally designing and optimizing these compounds. nih.gov
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of novel, unsynthesized analogues, thereby guiding synthetic efforts toward more potent compounds. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For medicinal chemistry applications, this involves docking potential drug candidates into the binding site of a biological target like a protein or enzyme. These simulations provide insights into binding affinity and specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), which are crucial for understanding the mechanism of action and for designing molecules with improved specificity and efficacy. nih.gov
Design of Compound Libraries for Structural Diversity Exploration
To explore the vast chemical space and identify compounds with desired properties, researchers are increasingly focused on the design and synthesis of compound libraries. medchemexpress.com Rather than synthesizing single molecules, the goal is to create collections of structurally related compounds.
Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate libraries of structurally diverse and complex molecules, often starting from simple, common building blocks. rsc.org This approach is particularly well-suited for creating libraries of N-heterocycles, including pyrimidine-N-heterocycle hybrids, through step-economical processes. rsc.org
Modern library design heavily relies on in silico (computational) methods to curate and optimize compound collections before synthesis begins. sygnaturediscovery.com Virtual libraries containing millions of compounds can be generated and screened computationally. sygnaturediscovery.com Techniques such as property filtering (to ensure drug-likeness), clustering (to ensure diversity), pharmacophore fitting, and docking scores are used to select a smaller, prioritized set of compounds for actual synthesis and screening. sygnaturediscovery.comnih.gov This targeted approach maximizes the efficiency of hit discovery in drug and materials development programs. nih.gov
Integration with Automated Synthesis and High-Throughput Experimentation
The demand for rapid synthesis and screening of compound libraries has spurred the integration of automation and high-throughput experimentation (HTE) into chemical research. These technologies are revolutionizing the discovery pipeline by increasing speed, reproducibility, and efficiency.
Flow chemistry represents a significant paradigm shift from traditional batch processing. sci-hub.seethernet.edu.et In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. sci-hub.se This technology is particularly advantageous for heterocyclic synthesis as it enables the safe use of hazardous reagents, accelerates slow reactions, and allows for easy scalability. ethernet.edu.et Critically, complex multi-step syntheses can be performed sequentially in a closed flow system, streamlining the production of high-value molecules and active pharmaceutical ingredients (APIs). uc.pt
The ultimate goal is the creation of fully automated platforms that integrate synthesis, purification, analysis, and screening. chemrxiv.org Next-generation small molecule synthesizers are capable of rapid, iterative cross-coupling reactions, significantly reducing the time required for each synthetic cycle. chemrxiv.org By combining automated synthesis with HTE, researchers can perform thousands of reactions and assays in parallel, dramatically accelerating the entire discovery process from initial hit identification to lead optimization. durham.ac.uk
Q & A
Q. What are the common synthetic routes for preparing 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine derivatives, and how do reaction conditions affect yields?
Methodological Answer: Synthesis of such fused heterocycles typically involves oxidative cyclization or microwave-assisted protocols. For example, oxidative cyclization of N-(2-pyridyl)amidines using NaOCl or MnO₂ can construct the tetrazolo-pyridine core . Microwave-assisted synthesis (e.g., 135°C for 4 hours in dioxane with PPh₃ and MoO₂Cl₂ catalysts) offers higher yields (82–93%) and reduced reaction times compared to conventional heating . Reaction solvents (e.g., methanol/water mixtures) and catalysts (e.g., trifluoroacetic acid for post-synthetic modifications) significantly influence purity and efficiency .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer: Structural confirmation relies on:
- NMR/IR Spectroscopy : H NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and IR (e.g., 1722 cm for carbonyl groups) identify functional groups and regiochemistry .
- X-ray Crystallography : Single-crystal analysis (e.g., ORTEP-3 software) resolves bond angles and confirms fused-ring geometry. For example, 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(indene-dione) was validated via crystallography (space group ) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at 198.02 g/mol for brominated derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in silico studies for this compound derivatives?
Methodological Answer: Discrepancies often arise from:
- Solvent Effects : Simulated docking (e.g., AutoDock Vina) may not account for aqueous vs. organic solvent interactions. Validate using enzyme assays (e.g., papain inhibition with Bz-DL-Arg-pNA substrate at 37°C) .
- Conformational Dynamics : Molecular dynamics simulations (e.g., GROMACS) can model protein-ligand flexibility missed in static docking. Adjust force fields to match experimental conditions (e.g., 32–42°C thermal stability tests) .
- Metabolite Interference : Use LC-MS to detect metabolite formation during in vitro assays that may alter activity .
Q. What experimental design considerations are critical when optimizing the synthesis of this compound under microwave irradiation?
Methodological Answer: Key factors include:
- Catalyst Loading : MoO₂Cl₂(dmf)₂ at 10 mol% minimizes side reactions while maximizing yield .
- Solvent Selection : Dioxane enhances microwave absorption vs. DCM, which may degrade under irradiation.
- Temperature Control : Precise ramping (e.g., 135°C ± 2°C) prevents decomposition of thermally sensitive intermediates.
- Workup Protocols : Silica gel chromatography (cyclohexane/EtOAc eluent) removes Pd residues from coupling reactions .
Q. How do thermodynamic parameters influence the inhibitory activity of this compound derivatives against target enzymes?
Methodological Answer: Thermodynamic studies (e.g., van’t Hoff analysis) reveal:
Q. What strategies mitigate environmental risks during large-scale synthesis of halogenated this compound derivatives?
Methodological Answer:
- Waste Management : Separate brominated byproducts (e.g., 7-bromo derivatives) for professional disposal to prevent aquifer contamination .
- Green Catalysts : Replace Pb(OAc)₄ with I₂/KI for oxidative cyclization to reduce heavy metal use .
- Solvent Recycling : Recover dioxane via distillation (≥90% purity) to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
